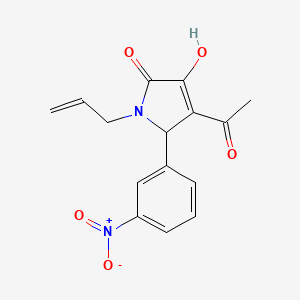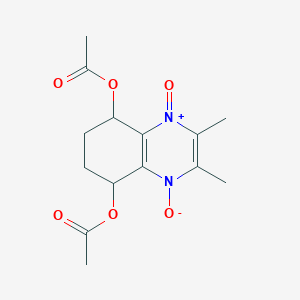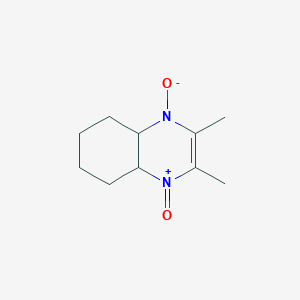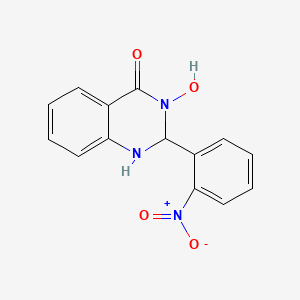
4-acetyl-1-allyl-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-acetyl-1-allyl-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one, also known as ANPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ANPP is a precursor to fentanyl, a powerful synthetic opioid used for pain relief. However,
作用機序
4-acetyl-1-allyl-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one's mechanism of action is not well understood, but it is believed to act as a mu-opioid receptor agonist, similar to fentanyl. This means that this compound and its derivatives can bind to the mu-opioid receptors in the brain and spinal cord, resulting in pain relief and other effects.
Biochemical and Physiological Effects:
This compound and its derivatives have been shown to have potent analgesic effects in animal models. They also have other effects, such as sedation, respiratory depression, and euphoria. However, these effects are dose-dependent and can be dangerous if not used appropriately.
実験室実験の利点と制限
4-acetyl-1-allyl-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one and its derivatives are useful tools for studying the mu-opioid receptor and its role in pain and other physiological processes. However, their potency and potential for abuse make them challenging to work with, and researchers must exercise caution when handling them.
将来の方向性
There are several future directions for research involving 4-acetyl-1-allyl-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one and its derivatives. One area of interest is the development of new opioids with improved safety profiles and fewer side effects. Another area of interest is the study of the mu-opioid receptor and its interactions with other neurotransmitter systems in the brain. Additionally, the use of this compound and its derivatives as tools for studying pain and addiction pathways could lead to new treatments for these conditions.
In conclusion, this compound is a chemical compound with significant scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. While this compound's potential for abuse and dangerous side effects must be taken into account, its usefulness as a tool for studying pain and addiction pathways cannot be denied.
合成法
4-acetyl-1-allyl-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized using various methods, including the Leuckart-Wallach reaction and the Paal-Knorr reaction. The Leuckart-Wallach reaction involves the reaction of benzyl cyanide with formic acid and ammonium formate, followed by reduction with sodium borohydride. The Paal-Knorr reaction involves the reaction of 3-nitrobenzaldehyde with allyl acetate and ammonium acetate, followed by reduction with sodium borohydride.
科学的研究の応用
4-acetyl-1-allyl-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has been used in scientific research for various purposes. One of its main applications is as a precursor for the synthesis of fentanyl and other related opioids. Fentanyl is a potent analgesic used for pain management, and its synthesis requires this compound as a starting material.
特性
IUPAC Name |
3-acetyl-4-hydroxy-2-(3-nitrophenyl)-1-prop-2-enyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-3-7-16-13(12(9(2)18)14(19)15(16)20)10-5-4-6-11(8-10)17(21)22/h3-6,8,13,19H,1,7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBROAOLYNZOAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC(=CC=C2)[N+](=O)[O-])CC=C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-butyl-3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5159230.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}acetamide](/img/structure/B5159250.png)
![2-mercapto-6,6-dimethyl-3-(2-phenylethyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5159252.png)


![11-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5159266.png)
![4-[(6-ethoxy-3-pyridazinyl)oxy]-N-ethyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine](/img/structure/B5159271.png)

![N-(2,6-diethylphenyl)-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5159277.png)
![6-(4-nitrophenyl)benzo[a]phenazin-5-yl butyrate](/img/structure/B5159278.png)
![4-methyl-N-(2-phenyl-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5159284.png)
![N-[2-chloro-5-(propionylamino)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B5159293.png)
![N,N'-[(4-fluorophenyl)methylene]bis(2,2-diphenylacetamide)](/img/structure/B5159296.png)
